molecular formula C6H5N3O B12344817 4,7a-Dihydroimidazo[4,5-b]pyridin-5-one

4,7a-Dihydroimidazo[4,5-b]pyridin-5-one

Cat. No.: B12344817
M. Wt: 135.12 g/mol
InChI Key: URTOZTGZXFSVKA-UHFFFAOYSA-N
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Description

4,7a-Dihydroimidazo[4,5-b]pyridin-5-one is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7a-Dihydroimidazo[4,5-b]pyridin-5-one typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach involves the reaction of 2,3-diaminopyridine with carboxylic acid derivatives, such as anhydrides, under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents and conditions can be optimized for higher yields and purity. Common industrial methods include the use of palladium-catalyzed reactions and microwave-assisted heating to accelerate the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,7a-Dihydroimidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,7a-Dihydroimidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. For example, it can act as a positive allosteric modulator of GABA A receptors, enhancing their activity. Additionally, it can inhibit enzymes such as aromatase and proton pumps, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7a-Dihydroimidazo[4,5-b]pyridin-5-one is unique due to its specific ring structure and the resulting biological activities. Its ability to modulate GABA A receptors and inhibit key enzymes makes it a valuable compound for therapeutic research .

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

4,7a-dihydroimidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C6H5N3O/c10-5-2-1-4-6(9-5)8-3-7-4/h1-4H,(H,7,8,9,10)

InChI Key

URTOZTGZXFSVKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=NC=NC21

Origin of Product

United States

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